molecular formula C18H25Cl2NO3 B8457324 tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate

tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate

Cat. No.: B8457324
M. Wt: 374.3 g/mol
InChI Key: VHNJZNDJIVVFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural and chemical properties. This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate or a similar reagent.

    Functionalization of the aromatic ring: The aromatic ring is functionalized with chloro, methoxy, and methyl groups through a series of substitution reactions.

    Final coupling reaction: The final step involves coupling the functionalized aromatic ring with the azetidine ring to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.

Chemical Reactions Analysis

tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate has several scientific research applications:

    Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

    Biological Research: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

    tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar in structure but with a bromomethyl group instead of the chloroethyl group.

    tert-Butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate: Contains a thiazole ring instead of the aromatic ring.

    tert-Butyl 3-ethynylazetidine-1-carboxylate: Contains an ethynyl group instead of the chloroethyl group.

Properties

Molecular Formula

C18H25Cl2NO3

Molecular Weight

374.3 g/mol

IUPAC Name

tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate

InChI

InChI=1S/C18H25Cl2NO3/c1-10-14(20)7-13(11(2)19)16(23-6)15(10)12-8-21(9-12)17(22)24-18(3,4)5/h7,11-12H,8-9H2,1-6H3

InChI Key

VHNJZNDJIVVFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C2CN(C2)C(=O)OC(C)(C)C)OC)C(C)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyanuric chloride (from Aldrich, 1.22 g, 6.62 mmol) was weighed into a flask and N,N-dimethylformamide (0.512 mL, 6.62 mmol) was added. After stirring for a few minutes a solution of tert-butyl 3-[3-chloro-5-(1-hydroxyethyl)-6-methoxy-2-methylphenyl]azetidine-1-carboxylate (1.5 g, 4.2 mmol) in methylene chloride (30 mL) was added. The resulting mixture was stirred at room temperature overnight. Water was added, and then diluted with dichloromethane. The layers were separated and the organics were washed with sat. NaHCO3 solution, water, brine, dried over MgSO4, and concentrated. The resulting residue was purified on silica gel, eluting with 0-35% EtOAc in hexanes to give the desired product (1.36 g, 86%). LCMS calculated for C13H17ClNO (M—Cl—Boc+H)+: m/z=238.1; Found: 238.1. 1H NMR (400 MHz, CDCl3): δ 7.46 (s, 1H), 5.44, (q, 1H), 4.32 (m, 2H), 4.18-4.10 (m, 3H), 3.67 (s, 3H), 2.27 (s, 3H), 1.79 (d, 3H), 1.44 (s, 9H) ppm.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.512 mL
Type
reactant
Reaction Step Two
Name
tert-butyl 3-[3-chloro-5-(1-hydroxyethyl)-6-methoxy-2-methylphenyl]azetidine-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
86%

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